pp(Chbr)pA
CAS No.: 97474-27-6
Cat. No.: VC1567687
Molecular Formula: C11H17BrN5O12P3
Molecular Weight: 584.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97474-27-6 |
|---|---|
| Molecular Formula | C11H17BrN5O12P3 |
| Molecular Weight | 584.1 g/mol |
| IUPAC Name | [(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[bromo-[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
| Standard InChI | InChI=1S/C11H17BrN5O12P3/c12-11(31(22,23)29-32(24,25)26)30(20,21)27-1-4-6(18)7(19)10(28-4)17-3-16-5-8(13)14-2-15-9(5)17/h2-4,6-7,10-11,18-19H,1H2,(H,20,21)(H,22,23)(H2,13,14,15)(H2,24,25,26)/t4-,6-,7-,10?,11?/m1/s1 |
| Standard InChI Key | SZDDAIIYYHYDHQ-PMTYRTFJSA-N |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(C(P(=O)(O)OP(=O)(O)O)Br)O)O)O)N |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(C(P(=O)(O)OP(=O)(O)O)Br)O)O)O)N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(C(P(=O)(O)OP(=O)(O)O)Br)O)O)O)N |
Introduction
Chemical Identity and Basic Properties
pp(Chbr)pA, identified by CAS number 97474-27-6, is an adenosine nucleotide analog formally known as 5'-Adenylyl (alpha,beta-bromomethylene)diphosphonate or alpha,beta-Bromomethylene-ATP . This compound represents a modified version of adenosine triphosphate (ATP) where a bromomethylene group (CHBr) replaces the oxygen between the alpha and beta phosphates.
The compound's essential chemical characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C11H17BrN5O12P3 |
| Molecular Weight | 584.1 g/mol |
| IUPAC Name | [(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[bromo-[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
| PubChem CID | 126691 |
| Standard InChI | InChI=1S/C11H17BrN5O12P3/c12-11(31(22,23)29-32(24,25)26)30(20,21)27-1-4-6(18)7(19)10(28-4)17-3-16-5-8(13)14-2-15-9(5)17/h2-4,6-7,10-11,18-19H,1H2,(H,20,21)(H,22,23)(H2,13,14,15)(H2,24,25,26)/t4-,6-,7-,10?,11?/m1/s1 |
This compound is particularly noteworthy in biochemical research due to its structural similarity to ATP while containing a distinctive bromomethylene modification that alters its reactivity and biological interactions .
Structural Characteristics
The structure of pp(Chbr)pA combines elements of nucleotide biochemistry with unique modifications that influence its functional properties. As an adenosine nucleotide analog, the compound consists of:
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An adenine nucleobase component (the "A" in pp(Chbr)pA)
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A ribose sugar moiety forming the nucleoside structure
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A modified triphosphate chain containing a bromomethylene group
The critical structural feature that distinguishes pp(Chbr)pA from standard ATP is the incorporation of a bromomethylene group (CHBr) between the phosphate groups . This substitution fundamentally alters the compound's chemical reactivity, particularly regarding hydrolysis resistance and enzyme interactions.
Biological Activity and Mechanism of Action
pp(Chbr)pA has attracted research interest primarily for its potential pharmaceutical applications, particularly related to anti-inflammatory and analgesic properties. As an ATP analog, its biological activity likely stems from interactions with ATP-dependent enzymes and receptors.
The strategic modification of the phosphate linkage with a bromomethylene group potentially creates:
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Increased resistance to phosphatase-mediated hydrolysis
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Altered binding affinity to ATP-dependent enzymes
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Modified signaling properties when interacting with purinergic receptors
These characteristics make pp(Chbr)pA valuable for studying cellular energetics, signal transduction pathways, and as a potential lead compound for pharmaceutical development targeting ATP-dependent processes. The compound may function as a competitive inhibitor or modulator of enzymes involved in phosphate transfer reactions, potentially explaining its reported anti-inflammatory properties.
Analytical Characterization
The characterization of pp(Chbr)pA typically employs various spectroscopic techniques:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used analytical methods for confirming the structure and purity of pp(Chbr)pA. These techniques provide detailed information about the molecular structure and can identify potential impurities.
Mass Spectrometry
Mass spectrometry can be employed to confirm the molecular weight and fragmentation pattern of pp(Chbr)pA, providing additional structural verification. The presence of bromine creates a distinctive isotope pattern in mass spectra that aids in identification .
Comparative Analysis
When compared to other nucleotide analogs, pp(Chbr)pA exhibits distinctive characteristics that influence its research applications:
| Compound | Structural Difference from ATP | Primary Research Application | Stability Characteristics |
|---|---|---|---|
| pp(Chbr)pA | Bromomethylene group between α,β phosphates | Anti-inflammatory research, ATP-dependent enzyme studies | Enhanced resistance to phosphatase hydrolysis |
| ATP | Standard triphosphate structure | Energy transfer, kinase studies | Subject to rapid enzymatic hydrolysis |
| ADP | Diphosphate structure | Energy metabolism studies | Intermediate stability |
| Adenosine | No phosphate groups | Receptor signaling studies | High stability, different biological targets |
This comparative analysis highlights how the unique structural modifications in pp(Chbr)pA create distinct biological properties that may be advantageous for specific research applications .
Current Limitations and Future Research Directions
Despite its potential, several aspects of pp(Chbr)pA remain to be fully explored:
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Comprehensive pharmacokinetic and pharmacodynamic profiling
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Detailed elucidation of target proteins and binding mechanisms
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Exploration of structure-activity relationships through systematic modification
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Development of more efficient synthetic routes for large-scale production
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Investigation of potential therapeutic applications beyond anti-inflammatory properties
Future research would benefit from addressing these knowledge gaps to fully realize the compound's potential in both basic science and pharmaceutical applications.
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